molecular formula C23H11ClO7 B2811991 4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate CAS No. 896034-49-4

4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate

Cat. No. B2811991
CAS RN: 896034-49-4
M. Wt: 434.78
InChI Key: VTPSZUDAIFTPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Derivatives

    Research has explored the synthesis of various derivatives of chromen-2-carboxylates, including studies on their preparation and reactions. For instance, the homolytic chlorination of ethyl 4-oxochromen-2-carboxylate yields chlorine-containing esters with potential applications in further chemical modifications and pharmaceutical synthesis (Ellis & Thomas, 1974). Similarly, the mass spectra of chromone derivatives, including ethyl 4-oxochromen-2-carboxylates, have been recorded and interpreted, providing insights into their structural characteristics and potential reactivity (Barker & Ellis, 1971).

  • Reactivity and Applications

    The synthesis of bischromones and the reactions of cyanomethyl esters with sodium azide demonstrate the reactivity of these compounds under various conditions, suggesting potential applications in the development of new materials or pharmaceutical agents (Bevan, Ellis, & Wilson, 1981). Another study focuses on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, highlighting its utility as a reactive intermediate for further chemical transformations (Bevan & Ellis, 1983).

Potential Biomedical Applications

  • Antinociceptive Activity

    Certain derivatives of 2-oxochromene exhibit antinociceptive activity, suggesting potential applications in the development of pain management therapies. For example, compounds derived from methyl 1-bromocyclohexanecarboxylate and 2-oxochromene- or 6-bromo-2-oxochromene-3-carboxylic acids have shown promising results in this area (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).

  • Tyrosinase Inhibition

    New 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives synthesized through an ultrasound-mediated process have been identified as potent tyrosinase inhibitors, indicating potential uses in treating hyperpigmentation disorders or as agents in cosmetic formulations to prevent skin darkening (Dige et al., 2019).

properties

IUPAC Name

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11ClO7/c24-13-3-6-18-12(8-13)9-17(22(26)31-18)16-11-21(25)30-20-10-14(4-5-15(16)20)29-23(27)19-2-1-7-28-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPSZUDAIFTPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Cl)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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